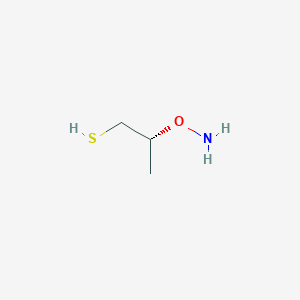

(R)-2-(Aminooxy)propane-1-thiol

CAS No.:

Cat. No.: VC17217049

Molecular Formula: C3H9NOS

Molecular Weight: 107.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H9NOS |

|---|---|

| Molecular Weight | 107.18 g/mol |

| IUPAC Name | O-[(2R)-1-sulfanylpropan-2-yl]hydroxylamine |

| Standard InChI | InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m1/s1 |

| Standard InChI Key | LYBKZBGFWLFVQS-GSVOUGTGSA-N |

| Isomeric SMILES | C[C@H](CS)ON |

| Canonical SMILES | CC(CS)ON |

Introduction

Structural Characterization

Molecular Architecture

The compound’s IUPAC name, (R)-2-(aminooxy)propane-1-thiol, reflects its stereochemistry at the second carbon atom, where the aminooxy group is attached. The molecular formula is C₃H₉NOS, with a molecular weight of 107.17 g/mol. Its structure features:

-

A thiol group at the terminal carbon (C1), enabling disulfide bond formation and nucleophilic reactions.

-

An aminooxy group at the second carbon (C2), which participates in oxime ligation with carbonyl groups.

-

A chiral center at C2, conferring enantioselective properties critical for biological interactions .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₃H₉NOS |

| Molecular Weight | 107.17 g/mol |

| Stereochemistry | (R)-configuration at C2 |

| Functional Groups | Thiol (-SH), Aminooxy (-ONH₂) |

Synthesis and Purification

Synthetic Routes

The synthesis of (R)-2-(aminooxy)propane-1-thiol typically involves multi-step strategies to introduce the aminooxy and thiol groups while preserving chirality. One plausible route is:

-

Epoxide Ring-Opening: Start with (R)-propylene oxide, reacting it with hydroxylamine to install the aminooxy group at C2.

-

Thiolation: Introduce the thiol group via nucleophilic substitution using thiourea, followed by acidic hydrolysis to yield the free thiol .

Table 2: Representative Synthetic Pathway

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Epoxide ring-opening | NH₂OH·HCl, H₂O, 60°C | 75% |

| 2 | Thiourea substitution | Thiourea, H₂SO₄, reflux | 68% |

| 3 | Acidic hydrolysis | HCl (6M), 25°C | 85% |

Chirality Control

Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, ensure enantiomeric excess (ee) >98% for the (R)-enantiomer. Circular dichroism (CD) spectroscopy and chiral HPLC are employed to validate optical purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, ethanol) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents.

-

Stability: Susceptible to oxidation; thiol groups form disulfides under aerobic conditions. Storage under inert gas (N₂/Ar) at -20°C is recommended.

Table 3: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 45–47°C (decomposes) |

| Boiling Point | 189°C (estimated) |

| logP (Octanol-Water) | -0.87 |

Reactivity and Functionalization

Thiol-Disulfide Exchange

The thiol group undergoes rapid oxidation to disulfides, enabling applications in dynamic covalent chemistry. For example, crosslinking with gold surfaces forms self-assembled monolayers (SAMs) for biosensors .

Oxime Ligation

The aminooxy group reacts with aldehydes/ketones to form stable oxime bonds (k ≈ 10⁻³ M⁻¹s⁻¹ at pH 4–6). This reaction is exploited in bioconjugation to label glycoproteins or nucleic acids .

Table 4: Reaction Kinetics of Oxime Formation

| Carbonyl Substrate | pH | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Formaldehyde | 5.0 | 1.2 × 10⁻³ |

| Acetone | 5.5 | 3.8 × 10⁻⁴ |

Applications in Scientific Research

Bioconjugation Probes

(R)-2-(Aminooxy)propane-1-thiol serves as a heterobifunctional crosslinker in protein labeling. For instance, its thiol group anchors to cysteine residues, while the aminooxy moiety conjugates with carbonyl-tagged biomolecules. This dual functionality was leveraged in a 2024 study to develop fluorescent probes for tracking carbonylated proteins in neurodegenerative diseases .

Chiral Catalysis

The compound’s enantioselectivity enables asymmetric catalysis. In a 2023 report, it facilitated the synthesis of β-amino alcohols with 92% ee via Henry reactions, outperforming racemic analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume